molecular formula C19H16BrN3O2 B264963 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline

9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline

Cat. No. B264963
M. Wt: 398.3 g/mol
InChI Key: OMDHUPPTLNGUPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline, also known as BIQ, is a synthetic compound that belongs to the family of indoloquinoxaline derivatives. It has been extensively studied for its potential use in various scientific research applications due to its unique chemical properties and structure.

Mechanism of Action

The mechanism of action of 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. Specifically, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are known to promote cell proliferation and survival. Additionally, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been shown to induce apoptosis by activating caspase-3 and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. Additionally, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been shown to modulate the expression of various genes involved in cell growth and survival, including p53, cyclin D1, and c-Myc.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline in lab experiments is its potency and specificity towards various signaling pathways involved in cell growth and survival. Additionally, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline in scientific research. One potential direction is the development of new 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline derivatives with improved solubility and potency. Additionally, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline could be used in combination with other drugs to enhance its anti-tumor effects. Finally, further studies are needed to fully understand the mechanism of action of 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline involves a multi-step process that starts with the condensation of 2,3-dichloroquinoxaline with ethylene glycol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(2-hydroxyethoxy)quinoxaline, which is then reacted with 2-bromoethylamine hydrobromide to yield 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline.

Scientific Research Applications

9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been shown to exhibit potent anti-proliferative and anti-tumor effects by inducing apoptosis and inhibiting cell migration and invasion. In neuroscience, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline has been used as a tool compound in drug discovery to identify new therapeutic targets and develop new drugs.

properties

Product Name

9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline

Molecular Formula

C19H16BrN3O2

Molecular Weight

398.3 g/mol

IUPAC Name

9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C19H16BrN3O2/c20-12-5-6-16-13(11-12)18-19(22-15-4-2-1-3-14(15)21-18)23(16)8-7-17-24-9-10-25-17/h1-6,11,17H,7-10H2

InChI Key

OMDHUPPTLNGUPS-UHFFFAOYSA-N

SMILES

C1COC(O1)CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Canonical SMILES

C1COC(O1)CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Origin of Product

United States

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